molecular formula C13H9F3O2 B6379978 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol CAS No. 1261901-20-5

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6379978
CAS No.: 1261901-20-5
M. Wt: 254.20 g/mol
InChI Key: FDWZFUDUIISBMM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol is a fluorinated phenol compound with a molecular weight of 254.2 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group and trifluorophenyl group attached to a phenol ring. It is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name

2-methoxy-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWZFUDUIISBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685624
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-20-5
Record name [1,1′-Biphenyl]-3-ol, 2′,4′,6′-trifluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production methods for 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol are not well-documented in the public domain. it is likely that similar synthetic routes involving Suzuki–Miyaura coupling are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluorophenyl group can be reduced under specific conditions.

    Substitution: The methoxy and trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the expression of inflammatory cytokines such as interleukin-6 (IL-6) and activate the NLRP3 inflammasome in cells . These interactions contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

2-Methoxy-5-(2,4,6-trifluorophenyl)phenol can be compared with other similar compounds, such as:

The uniqueness of 2-Methoxy-5-(2,4,6-trifluorophenyl)phenol lies in its specific trifluorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

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